molecular formula C14H23Cl2NO3 B4446305 N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride

Cat. No. B4446305
M. Wt: 324.2 g/mol
InChI Key: ZXEYLRVVQNXHHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride, also known as CEM-102, is a novel antibiotic that belongs to the class of pleuromutilins. It was first discovered in 2001 by researchers at the pharmaceutical company Cempra Inc. and has since been studied extensively for its potential use in treating bacterial infections.

Mechanism of Action

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride works by inhibiting bacterial protein synthesis, specifically by binding to the 50S ribosomal subunit. This prevents the formation of peptide bonds between amino acids, which is necessary for the production of bacterial proteins. As a result, bacterial growth and replication are inhibited, leading to bacterial death.
Biochemical and physiological effects:
N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at therapeutic doses. It is rapidly absorbed after oral administration and has a long half-life, allowing for once-daily dosing. N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride is primarily eliminated through the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has several advantages for use in lab experiments, including its broad-spectrum activity against Gram-positive bacteria, its low toxicity profile, and its long half-life. However, its proprietary synthesis method and limited availability may pose challenges for researchers.

Future Directions

There are several future directions for research on N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride, including the investigation of its potential use in combination therapy with other antibiotics, the development of new formulations for topical administration, and the exploration of its activity against other bacterial species. Additionally, further studies are needed to determine the optimal dosing regimens and potential drug interactions with other medications.

Scientific Research Applications

N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been extensively studied for its potential use in treating bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. It has also been shown to be effective against other Gram-positive bacteria, such as Clostridium difficile and Enterococcus faecalis. In addition, N-(3-chloro-5-ethoxy-4-methoxybenzyl)-3-methoxy-1-propanamine hydrochloride has been investigated for its potential use in the treatment of acne vulgaris, a common skin condition caused by bacterial infection.

properties

IUPAC Name

N-[(3-chloro-5-ethoxy-4-methoxyphenyl)methyl]-3-methoxypropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO3.ClH/c1-4-19-13-9-11(8-12(15)14(13)18-3)10-16-6-5-7-17-2;/h8-9,16H,4-7,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEYLRVVQNXHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCCOC)Cl)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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